{2-[(3,4-Dichlorobenzyl)thio]ethyl}amine
CAS No.: 27955-90-4
Cat. No.: VC7396802
Molecular Formula: C9H11Cl2NS
Molecular Weight: 236.15
* For research use only. Not for human or veterinary use.
![{2-[(3,4-Dichlorobenzyl)thio]ethyl}amine - 27955-90-4](/images/structure/VC7396802.png)
Specification
CAS No. | 27955-90-4 |
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Molecular Formula | C9H11Cl2NS |
Molecular Weight | 236.15 |
IUPAC Name | 2-[(3,4-dichlorophenyl)methylsulfanyl]ethanamine |
Standard InChI | InChI=1S/C9H11Cl2NS/c10-8-2-1-7(5-9(8)11)6-13-4-3-12/h1-2,5H,3-4,6,12H2 |
Standard InChI Key | WGBDTPPGAOCRGB-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1CSCCN)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a 3,4-dichlorobenzyl group connected to an ethylamine backbone through a thioether (-S-) linkage. Its molecular formula is C₉H₁₁Cl₂NS, with a molecular weight of 236.16 g/mol (inferred from the 2,6-dichloro analog). The chlorine atoms at the 3- and 4-positions on the aromatic ring enhance electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.
Key Structural Attributes:
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Aromatic System: The dichlorinated benzene ring contributes to planar rigidity and potential π-π stacking interactions.
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Thioether Bridge: The sulfur atom introduces polarizability and nucleophilic susceptibility.
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Ethylamine Chain: The primary amine group enables hydrogen bonding and protonation at physiological pH.
Spectroscopic and Computational Data
While experimental NMR or IR spectra for {2-[(3,4-Dichlorobenzyl)thio]ethyl}amine are unavailable, computational predictions based on analogs suggest:
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¹H NMR: Aromatic protons adjacent to chlorine substituents would resonate near δ 7.4–7.6 ppm, while methylene protons near the sulfur and amine groups would appear at δ 2.7–3.2 ppm .
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FT-IR: Stretching vibrations for C-Cl (600–800 cm⁻¹), C-S (650–750 cm⁻¹), and N-H (3300–3500 cm⁻¹) would dominate .
Synthesis and Reaction Pathways
Primary Synthetic Route
The compound can be synthesized via nucleophilic substitution between cysteamine hydrochloride and 3,4-dichlorobenzyl chloride under basic conditions:
This method mirrors the synthesis of 2-[(2,6-Dichlorobenzyl)thio]ethylamine, where the thiol group attacks the electrophilic benzyl carbon. Purification typically involves column chromatography or recrystallization.
Alternative Methods
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Reductive Amination: Reaction of 3,4-dichlorobenzyl mercaptan with 2-aminoethyl bromide in the presence of a reducing agent.
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Thiol-Ene Click Chemistry: UV-initiated coupling of 3,4-dichlorobenzyl thiol with vinylamine derivatives .
Physicochemical Properties
Thermodynamic Parameters
Stability and Reactivity
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Air Sensitivity: The thioether linkage may oxidize to sulfoxide derivatives upon prolonged air exposure, necessitating inert storage.
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pH-Dependent Behavior: The amine group protonates in acidic media (pKa ≈ 8.9), enhancing water solubility .
Regulatory and Environmental Considerations
Environmental Fate
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Biodegradation: Limited data; persistent due to aromatic chlorination.
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Ecotoxicity: Predicted high toxicity to aquatic organisms (QSAR models) .
Future Research Directions
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Pharmacological Profiling: Screen for activity against neurological targets (e.g., monoamine transporters).
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Derivatization Studies: Explore sulfone/sulfoxide analogs for enhanced stability.
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Green Synthesis: Develop catalytic methods to reduce waste in thioether formation.
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